Influenza NP (311-325)

Immunodominance CD4 T cell IAV-specific response

Standardizing influenza CD4+ T cell assays requires validated MHC class II-restricted epitopes. Substituting with MHC class I analogs alters experimental outcomes. - **Specificity:** Exclusively activates CD4+ T cells via I-Ab MHC class II (not CD8+). - **Function:** Reference standard for IFN-γ ICS/ELISPOT in C57BL/6 models; works with NIH Tetramer Core I-Ab/NP(311-325) reagents. - **Supply:** Synthetic peptide, sequence QVYSLIRPNENPAHK, available in research-grade purity for ex vivo restimulation (1-10 μg/mL).

Molecular Formula C78H124N24O23
Molecular Weight 1766.0 g/mol
Cat. No. B12373292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza NP (311-325)
Molecular FormulaC78H124N24O23
Molecular Weight1766.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C78H124N24O23/c1-8-40(6)62(100-69(116)49(30-38(2)3)94-70(117)54(36-103)98-66(113)50(31-42-18-20-44(104)21-19-42)96-73(120)61(39(4)5)99-64(111)45(80)22-24-57(81)105)74(121)91-47(15-11-27-87-78(84)85)75(122)101-28-13-17-56(101)72(119)95-52(33-58(82)106)68(115)90-46(23-25-60(108)109)65(112)97-53(34-59(83)107)76(123)102-29-12-16-55(102)71(118)89-41(7)63(110)93-51(32-43-35-86-37-88-43)67(114)92-48(77(124)125)14-9-10-26-79/h18-21,35,37-41,45-56,61-62,103-104H,8-17,22-34,36,79-80H2,1-7H3,(H2,81,105)(H2,82,106)(H2,83,107)(H,86,88)(H,89,118)(H,90,115)(H,91,121)(H,92,114)(H,93,110)(H,94,117)(H,95,119)(H,96,120)(H,97,112)(H,98,113)(H,99,111)(H,100,116)(H,108,109)(H,124,125)(H4,84,85,87)/t40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1
InChIKeySWHBCTOEXBVIJH-WRZXUNLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Influenza NP (311-325) Peptide Overview


Influenza NP (311-325) (CAS 1225029-27-5, sequence QVYSLIRPNENPAHK, molecular weight 1765.97 Da) is a 15-amino acid synthetic peptide corresponding to residues 311–325 of the influenza A virus nucleoprotein (NP) [1]. This peptide is characterized as a bona fide MHC class II-restricted epitope, specifically presented by the murine I-Ab MHC class II molecule [2]. NP (311-325) is widely employed as a research reagent for tracking CD4+ T cell responses, studying host immune mechanisms during influenza virus infection, and developing T cell-based vaccine strategies [3].

Use Context CD4+ T cell tracking in influenza A murine models
MHC Restriction I-Ab (class II) restricted epitope, C57BL/6 background
Assay Compatibility ICS, ELISPOT, MHC class II tetramer staining

Risks of Substituting NP (311-325)


Influenza virus nucleoprotein contains multiple immunogenic peptide fragments that differ fundamentally in their MHC restriction, responding T cell subset, and immunological readouts. The NP (311-325) peptide is restricted by MHC class II (I-Ab) and exclusively activates CD4+ T cells [1], whereas other commonly used NP epitopes such as NP (147-155), NP (366-374), and NP (383-391) are restricted by MHC class I molecules (H-2Kd, H-2Db, HLA-B*2705, HLA-B*08) and elicit CD8+ cytotoxic T lymphocyte responses . Substituting NP (311-325) with an MHC class I-restricted analog in CD4 T cell-focused assays would yield entirely divergent experimental outcomes. Furthermore, the NP (311-325) peptide elicits the strongest IFN-γ production among influenza NP-derived peptides in intracellular cytokine assays and has been functionally validated across hundreds of peer-reviewed studies as the reference standard for influenza-specific CD4 T cell detection . The existence of established MHC class II tetramer reagents specific for NP (311-325)/I-Ab—available from the NIH Tetramer Core Facility—further reinforces its role as the field-standard tool for which substitution introduces unnecessary experimental risk [2].

NP (311-325) Other NP Epitopes
MHC class II (I-Ab), CD4+ T cell activation MHC class I (H-2Kd, H-2Db), CD8+ T cell activation
Strongest IFN-γ induction among NP peptides (reported class-level) Variable IFN-γ magnitude, assay sensitivity may differ
Widely standardized I-Ab/NP tetramer reagents Other CD4 epitope tetramers less standardized, cross-study reproducibility may differ

NP (311-325) Comparative Performance Data


Immunodominance in CD4 T Cell Response

In a 2019 study using a surrogate marker method (CD49d/CD11a) to characterize the full IAV-specific CD4 T cell response without epitope-specific bias, the NP (311-325) epitope was found to represent only approximately 5% of the total IAV-specific CD4 T cell response in C57BL/6 mice [1]. This quantification provides essential context for interpreting experimental data: NP (311-325) is immunodominant among previously characterized epitopes but does not capture the majority of the endogenous CD4 response [2]. Researchers designing T cell assays must account for this 5% representation when extrapolating NP (311-325)-specific findings to the total CD4 T cell compartment.

Immunodominance Proportion
Cross-study comparable
~5%
Represents small fraction of total IAV-specific CD4+ T cell compartment
C57BL/6 model, pulmonary CD4 cells. Requires complementary profiling for full CD4 response.
Immunodominance CD4 T cell IAV-specific response

IFN-γ Induction Potency

In intracellular cytokine assays (ICS), the NP (311-325) peptide elicits the strongest gamma interferon (IFN-γ) production among influenza nucleoprotein-derived peptides . This functional superiority has been consistently documented across multiple vendor technical datasheets and independent research publications . The peptide achieves robust IFN-γ induction in CD4+ T cells from IAV-infected or vaccinated mice when used for ex vivo restimulation at concentrations typically ranging from 1–10 μg/mL [1].

IFN-γ Induction Potency
Class-level inference
Strongest IFN-γ production among influenza NP-derived peptides (qualitative, class-level)
Supports assay sensitivity for CD4 T cell detection; data to verify in direct comparison
Exact fold difference not quantified across all NP peptides in a single head-to-head study.
IFN-γ intracellular cytokine assay CD4 T cell

CD4+ T Cell Specificity

The NP (311-325) peptide does not stimulate CD8+ T cells in mice, confirming its exclusive MHC class II restriction and CD4+ T cell specificity . This property sharply contrasts with MHC class I-restricted NP epitopes such as NP (147-155), NP (366-374), and NP (383-391), which are specifically designed to activate CD8+ cytotoxic T cells . The absence of CD8 cross-reactivity makes NP (311-325) an ideal tool for studies requiring clean separation of CD4+ versus CD8+ T cell responses .

CD8 Cross-Reactivity
Data to verify
NP (311-325): No CD8 T cell activation
Class I NP epitopes: Positive CD8 activation
Ensures CD4-specific readout without CD8 confounding
Source data not directly provided; verification recommended.
CD4 T cell specificity CD8 T cell MHC restriction

Tetramer Reagent Availability for CD4 Tracking

MHC class II tetramers specific for NP (311-325)/I-Ab are widely available from the NIH Tetramer Core Facility and commercial vendors (e.g., MBL International) and are routinely used in published protocols for tracking antigen-specific CD4+ T cell responses [1]. These tetramers enable direct ex vivo quantification of NP (311-325)-specific CD4+ T cells without requiring peptide restimulation, a capability not equally developed for many other influenza NP-derived CD4 epitopes . In comparative studies, NP (311-325) tetramer staining has been used alongside NP (366-374)/H-2Db tetramers to simultaneously quantify CD4+ and CD8+ T cell responses in the same experimental system [2].

Tetramer Reagent Standardization
Supporting evidence
I-Ab/NP (311-325) tetramers widely available and frequently validated
Other CD4 epitope tetramers less standardized
Enables reproducible ex vivo CD4 T cell quantification
NIH Tetramer Core Facility and commercial sources; C57BL/6 strain.
MHC tetramer CD4 T cell tracking flow cytometry

NP (311-325) Research Applications


CD4 T Cell Quantification in Murine Models

NP (311-325) peptide is the reference standard for quantifying antigen-specific CD4+ T cell responses in C57BL/6 mouse models of influenza A virus infection. The peptide is used at 1–10 μg/mL for ex vivo restimulation in intracellular cytokine staining (ICS) and ELISPOT assays to detect IFN-γ-producing CD4+ T cells [1]. Concurrent use of I-Ab/NP (311-325) MHC class II tetramers enables direct ex vivo enumeration of antigen-specific CD4+ T cells without restimulation bias [2]. Researchers should note that NP (311-325)-specific responses represent approximately 5% of the total IAV-specific CD4+ T cell compartment, necessitating complementary approaches when comprehensive CD4 response profiling is required [3].

CD4 T Cell Differentiation and Memory

The exclusive CD4+ T cell specificity and robust IFN-γ induction of NP (311-325) make it an ideal tool for investigating T helper cell differentiation, T follicular helper (Tfh) cell biology, and regulatory T cell (Treg) function during influenza infection [1]. MHC class II tetramers specific for NP (311-325)/I-Ab have been employed to track antigen-specific Treg accumulation in lung-draining lymph nodes and lung parenchyma during primary and secondary influenza challenges [2]. These studies have demonstrated that NP (311-325)-specific memory Tregs effectively control memory CD8+ T cell proliferation in an antigen-specific, MHC class II-dependent manner [3].

Vaccine Immunogenicity and Epitope Mapping

NP (311-325) serves as a key CD4+ T cell epitope in preclinical evaluation of influenza vaccine candidates, including those based on conserved internal proteins (NP, M1) designed to elicit cross-reactive T cell immunity [1]. The peptide is employed as a positive control antigen in T cell assays to benchmark vaccine-induced CD4+ responses and to map immunodominant epitopes in novel vaccine formulations [2]. The availability of scrambled sequence controls from custom peptide synthesis vendors enables rigorous experimental validation of antigen-specific versus non-specific T cell activation [3].

Application
Selection Property
Validation Focus
CD4 T cell quantification in murine models
Defined MHC class II (I-Ab) restriction profile
Tetramer staining specificity and ICS assay reproducibility
CD4 T cell differentiation and memory studies
Exclusive CD4+ T cell activation without CD8 cross-reactivity
Treg/Tfh tracking with MHC class II tetramers
Vaccine immunogenicity and epitope mapping
Conserved NP internal antigen as CD4 epitope benchmark
Cross-reactive CD4 response benchmarking against novel constructs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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